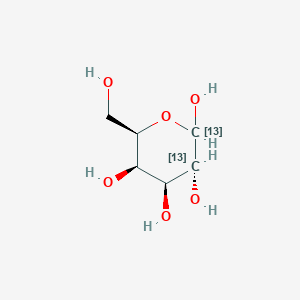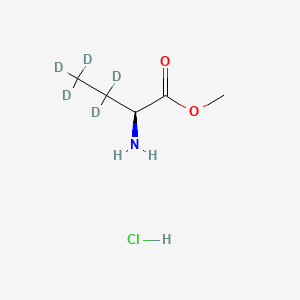
Rispéridone Pyrimidinone-N-oxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risperidone Pyrimidinone-N-oxide is a chemical compound that serves as an impurity in the synthesis of the antipsychotic drug Risperidone. It is a metabolite of Risperidone and is used as a reference standard in high-performance liquid chromatography (HPLC) during the drug development process . The compound has the molecular formula C23H27FN4O3 and a molecular weight of 426.48 g/mol .
Applications De Recherche Scientifique
Risperidone Pyrimidinone-N-oxide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: As an impurity of Risperidone, it is important in the development and testing of antipsychotic medications to ensure the purity and safety of the final pharmaceutical product.
Industry: The compound is used in the pharmaceutical industry for the development and optimization of synthetic routes for Risperidone and its related compounds.
Mécanisme D'action
Target of Action
Risperidone Pyrimidinone-N-oxide primarily targets the serotoninergic 5-HT2 and dopaminergic D2 receptors in the brain . These receptors play a crucial role in mood regulation and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
Risperidone Pyrimidinone-N-oxide interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors in the brain . This compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors . This interaction results in a reduction of overactivity in central mesolimbic and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotoninergic 5-HT2A activity .
Biochemical Pathways
The action of Risperidone Pyrimidinone-N-oxide affects several biochemical pathways. It has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This includes the expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase . Additionally, it affects the p38 mitogen-activated protein kinase (MAPK) pathway and the inflammatory nuclear transcription factor κB .
Pharmacokinetics
Risperidone Pyrimidinone-N-oxide is completely absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours . The absolute oral bioavailability of this compound is 70% . It is extensively metabolized by hepatic cytochrome P450 2D6 isozyme to 9-hydroxyrisperidone, which has approximately the same receptor binding affinity as Risperidone . One week after administration, 70% of the dose is excreted in the urine and 14% in the feces .
Result of Action
The molecular and cellular effects of Risperidone Pyrimidinone-N-oxide’s action include a preventive effect on the anti-inflammatory arm of the homeostatic mechanism controlling inflammation . This suggests a possible protective effect of Risperidone Pyrimidinone-N-oxide on brain cells .
Analyse Biochimique
Biochemical Properties
Risperidone Pyrimidinone-N-oxide interacts with various enzymes and proteins. It is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone, to a lesser extent by CYP3A4 and CYP3A5 . The interactions of Risperidone Pyrimidinone-N-oxide with these enzymes are crucial for its metabolic pathway .
Cellular Effects
Risperidone Pyrimidinone-N-oxide influences various cellular processes. It has been found to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This suggests that Risperidone Pyrimidinone-N-oxide may have potential anti-inflammatory effects on cells.
Molecular Mechanism
The molecular mechanism of Risperidone Pyrimidinone-N-oxide involves its binding to D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This binding is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity .
Temporal Effects in Laboratory Settings
The effects of Risperidone Pyrimidinone-N-oxide change over time in laboratory settings. For instance, it has been observed that the plasma drug concentrations of Risperidone Pyrimidinone-N-oxide vary hugely among individuals . This suggests that the effects of Risperidone Pyrimidinone-N-oxide on cellular function may also vary over time.
Dosage Effects in Animal Models
In animal models, the effects of Risperidone Pyrimidinone-N-oxide vary with different dosages. Both risperidone and its active metabolite paliperidone exhibited notable metabolic side-effects that were dose-dependent . This suggests that the dosage of Risperidone Pyrimidinone-N-oxide can significantly influence its effects.
Metabolic Pathways
Risperidone Pyrimidinone-N-oxide is involved in several metabolic pathways. It undergoes alicyclic hydroxylation of the tetrahydropyrido-pyrimidinone ring at the 7- and 9-positions, and oxidative N-dealkylation, resulting in two acidic metabolites .
Transport and Distribution
Risperidone Pyrimidinone-N-oxide is transported and distributed within cells and tissues. It is 90.0% bound in human plasma, 88.2% in rat plasma, and 91.7% in dog plasma . This suggests that Risperidone Pyrimidinone-N-oxide interacts with various transporters or binding proteins within cells and tissues.
Subcellular Localization
It is known that the subcellular location of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .
Méthodes De Préparation
The synthesis of Risperidone Pyrimidinone-N-oxide involves the oxidation of Risperidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group into the pyrimidinone ring of Risperidone . The reaction typically requires careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.
Industrial production methods for Risperidone Pyrimidinone-N-oxide are not extensively documented in the literature. the process generally involves large-scale oxidation reactions followed by purification steps such as crystallization or chromatography to isolate the desired impurity.
Analyse Des Réactions Chimiques
Risperidone Pyrimidinone-N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidinone compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidinone ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Risperidone Pyrimidinone-N-oxide can be compared with other related compounds, such as:
Paliperidone: An active metabolite of Risperidone with similar pharmacological properties.
Risperidone: The parent compound, which is a widely used antipsychotic medication.
Other Pyrimidinone Derivatives: Various pyrimidinone derivatives with different substituents and functional groups that may exhibit unique chemical and biological properties.
Risperidone Pyrimidinone-N-oxide is unique due to its specific structure as an N-oxide derivative of Risperidone, which influences its chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKWCIHWLGWLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![D-[1,6-13C2]Galactose](/img/structure/B583692.png)


